molecular formula C12H15BrN2O3 B449524 4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide CAS No. 664983-57-7

4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide

Cat. No.: B449524
CAS No.: 664983-57-7
M. Wt: 315.16g/mol
InChI Key: FJEXYAWOLDNCLR-UHFFFAOYSA-N
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Description

4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides. This compound is characterized by the presence of an allyloxy group, a bromo substituent, and an ethoxy group attached to a benzene ring, along with a hydrazide functional group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: The starting material, such as 2-allylphenol, undergoes nitration to introduce a nitro group.

    Selective Bromination: The nitro compound is then selectively brominated to introduce the bromo substituent.

    Allylation: The brominated nitro compound is subjected to allylation to introduce the allyloxy group.

    Reduction: Finally, the nitro group is reduced to form the hydrazide functional group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of specific catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized under specific conditions.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The bromo substituent can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can lead to the formation of aldehydes or carboxylic acids, while reduction of the hydrazide group can yield primary amines .

Scientific Research Applications

4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with certain enzymes or proteins, potentially inhibiting their activity. Additionally, the bromo substituent can participate in halogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which impart specific reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-5-ethoxy-4-prop-2-enoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-3-5-18-11-7-9(13)8(12(16)15-14)6-10(11)17-4-2/h3,6-7H,1,4-5,14H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEXYAWOLDNCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)NN)Br)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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